molecular formula C29H42O7 B1250965 2,3-dihydro-3beta-methoxy withaferin A

2,3-dihydro-3beta-methoxy withaferin A

Cat. No.: B1250965
M. Wt: 502.6 g/mol
InChI Key: MKTMIPAPOLDOQT-QAYSIJLNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Withanolides in Natural Product Chemistry and Chemical Biology

Withanolides are a significant group of naturally occurring compounds that have attracted considerable attention in natural product chemistry and chemical biology. numberanalytics.com Chemically, they are a class of C-28 steroidal lactones built upon an ergostane (B1235598) skeleton. nih.govnih.gov These molecules are characteristically highly oxygenated, which contributes to their structural diversity and wide range of biological activities. nih.gov The basic withanolide structure is defined as a 22-hydroxy ergostane-26-oic acid 26,22-lactone. nih.gov

Primarily isolated from plants belonging to the Solanaceae family (nightshade family), particularly the genus Withania, withanolides are considered key bioactive constituents. numberanalytics.comnih.govresearchgate.net Their complex and varied structures have made them a focal point for chemists and biologists. nih.govresearchgate.net Research has demonstrated that withanolides possess a multitude of pharmacological properties, including anti-inflammatory, antioxidant, immunomodulatory, and anticancer activities. numberanalytics.comnih.govresearchgate.net This diverse bioactivity has established them as important lead molecules for the potential development of new therapeutic agents. nih.gov

Significance of Withaferin A and its Structural Analogues in Academic Investigations

Among the many withanolides identified, withaferin A is one of the most extensively studied and biologically active. nih.gov First isolated from the medicinal plant Withania somnifera in 1965, withaferin A is often credited with many of the plant's therapeutic effects. nih.govresearchgate.net It has demonstrated a wide array of pharmacological effects, including potent anticancer, anti-inflammatory, and antiangiogenic properties. nih.govnih.gov

The anticancer activity of withaferin A has been observed in numerous human cancer cell lines, including breast, colon, ovarian, and leukemia. nih.gov Its mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death), regulation of heat shock proteins, and inhibition of key signaling pathways like NF-κB. nih.gov The chemical structure of withaferin A, particularly its A-ring enone and epoxide ring, is crucial for its bioactivity, allowing it to interact with cellular targets. acs.orgnih.gov

The significant biological profile of withaferin A has spurred extensive research into its structural analogues. Scientists have synthesized and studied numerous derivatives to explore structure-activity relationships, aiming to enhance potency, improve stability, or alter the biological activity profile. nih.govresearchgate.net Modifications to the withaferin A skeleton have been shown to significantly affect its function, highlighting the importance of specific chemical features. researchgate.net This exploration of analogues has led to the discovery of compounds with novel and sometimes contrasting biological effects compared to the parent molecule. researchgate.netnih.gov

Specific Research Focus on 2,3-Dihydro-3beta-methoxy Withaferin A

2,3-dihydro-3beta-methoxy withaferin A is a naturally occurring structural analogue of withaferin A. researchgate.netnih.gov It is distinguished by the substitution of a β-methoxy group at the third carbon position and the saturation of the A-ring, which contrasts with the α,β-unsaturated ketone found in withaferin A. researchgate.net This seemingly minor structural modification leads to a dramatic shift in its biological activity, making it a compound of significant scientific interest.

Unlike withaferin A, which is known for its cytotoxicity toward cancer cells, 2,3-dihydro-3beta-methoxy withaferin A has been shown to lack this cytotoxic effect and is well-tolerated at high concentrations. researchgate.netresearchgate.netnih.gov In fact, research has revealed that it possesses potent cytoprotective properties. Studies have demonstrated that it can protect normal cells from various stresses, including oxidative stress, UV radiation, and chemical-induced toxicity. researchgate.netresearchgate.netnih.gov This protective action is mediated through the activation of pro-survival signaling pathways, such as the pAkt/MAPK pathway. researchgate.netnih.gov

Further research has delineated the functional differences between these two analogues. While withaferin A effectively inhibits cancer cell migration and metastasis, 2,3-dihydro-3beta-methoxy withaferin A was found to be ineffective in this regard. nih.govconfederationcollege.ca This is attributed to withaferin A's ability to bind to key cytoskeletal and regulatory proteins involved in metastasis, a capability that its methoxy-analogue lacks. confederationcollege.cacurehunter.com Additionally, 2,3-dihydro-3beta-methoxy withaferin A has been found to lengthen the period of the circadian clock in both cancer and normal cells, an effect not prominently associated with withaferin A. researchgate.net

Interactive Data Table: Comparative Activities of Withaferin A and 2,3-dihydro-3beta-methoxy withaferin A

FeatureWithaferin A2,3-dihydro-3beta-methoxy withaferin A
Cytotoxicity (Cancer Cells) Cytotoxic researchgate.netLacks cytotoxicity researchgate.netresearchgate.net
Cytotoxicity (Normal Cells) Causes oxidative stress nih.govWell-tolerated, cytoprotective nih.gov
Anti-Metastasis Potent inhibitor nih.govconfederationcollege.caIneffective nih.govconfederationcollege.ca
Mechanism of Action Induces apoptosis, inhibits NF-κB nih.govActivates pro-survival pAkt/MAPK pathway nih.gov
Effect on Circadian Clock Not a primary reported effectLengthens the circadian period researchgate.net

Interactive Data Table: Key Research Findings on 2,3-dihydro-3beta-methoxy withaferin A

Research AreaFindingPrimary MechanismReference
Cell Viability Protects normal cells against oxidative, UV, and chemical stress.Induction of anti-stress and pro-survival signaling. researchgate.netresearchgate.net
Signaling Pathway Activates the pAkt/MAPK pathway.Induces pro-survival signaling. nih.gov
Cancer Metastasis Lacks anti-metastasis potency.Ineffective in downregulating proteins essential for metastasis (e.g., Vimentin (B1176767), MMPs). nih.govconfederationcollege.ca
Chronobiology Lengthens the period of the circadian clock.Not fully elucidated. researchgate.net

Properties

Molecular Formula

C29H42O7

Molecular Weight

502.6 g/mol

IUPAC Name

(1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one

InChI

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3/t15-,16-,18+,19-,20-,21+,22-,24+,25-,27+,28-,29-/m0/s1

InChI Key

MKTMIPAPOLDOQT-QAYSIJLNSA-N

SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)OC)C)O5)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Withanolides

Plant Sources and Ecological Context of Withanolide Production

Withanolides are predominantly found in various genera of the Solanaceae (nightshade) family. numberanalytics.comnih.gov This large and diverse plant family, comprising over 2,500 species, is a rich source of these compounds. numberanalytics.com Genera known to produce withanolides include Withania, Physalis, Datura, Jaborosa, Acnistus, Dunalia, and Solanum, among others. numberanalytics.comnih.govproquest.com The most well-known producer is Withania somnifera, commonly known as Ashwagandha or Indian ginseng, which has been used for centuries in traditional Ayurvedic medicine. numberanalytics.comnumberanalytics.com

The concentration and specific types of withanolides can vary significantly depending on the plant species, the specific plant part (e.g., roots vs. leaves), and the plant's growth conditions. semanticscholar.orgnih.gov For instance, in Withania somnifera, withaferin A is primarily synthesized in the leaves, while withanolide A is more specific to the roots. nih.gov The production of these secondary metabolites is often influenced by environmental factors and serves various ecological roles for the plant, including defense against herbivores and pathogens. nih.gov

Precursor Pathways: Mevalonic Acid (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The biosynthesis of all terpenoids, including the triterpenoid (B12794562) backbone of withanolides, begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net Plants utilize two distinct and independent pathways to produce these essential precursors: the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. frontiersin.orgrsc.org

The MVA pathway, located in the plant cell's cytosol, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). nih.govfrontiersin.org This is then converted to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step. numberanalytics.com A series of subsequent enzymatic reactions, including phosphorylations and a decarboxylation, ultimately yields IPP, which can be isomerized to DMAPP. frontiersin.org

The MEP pathway, also known as the non-mevalonate or DXP pathway, occurs in the plastids. rsc.orgyoutube.com It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). nih.govyoutube.com DXP is then converted to MEP by the enzyme DXP reductoisomerase (DXR). nih.gov Through a series of further steps, the pathway produces both IPP and DMAPP. rsc.org

While both pathways produce the same isoprenoid precursors, they contribute differently to various classes of terpenoids. The MVA pathway is generally responsible for producing precursors for sesquiterpenes, triterpenes (like withanolides), and sterols. rsc.org The MEP pathway primarily supplies precursors for monoterpenes, diterpenes, and carotenoids. rsc.org However, studies on Withania somnifera have shown that withanolide biosynthesis recruits precursors from both pathways, with the MVA pathway having a more dominant contribution (approximately 75%) compared to the MEP pathway (approximately 25%). nih.gov

Table 1: Comparison of MVA and MEP Pathways

Feature Mevalonic Acid (MVA) Pathway Methylerythritol Phosphate (MEP) Pathway
Cellular Location Cytosol rsc.org Plastids rsc.org
Starting Materials Acetyl-CoA (3 molecules) frontiersin.org Pyruvate and Glyceraldehyde 3-Phosphate youtube.com
Key Intermediate Mevalonic Acid numberanalytics.com 2-C-methyl-D-erythritol 4-phosphate rsc.org
Primary Products Sesquiterpenes, Triterpenes, Sterols rsc.org Monoterpenes, Diterpenes, Carotenoids rsc.org

| Contribution to Withanolides | Major (~75%) nih.gov | Minor (~25%) nih.gov |

Key Enzymatic Steps and Genetic Regulation in Withanolide Biosynthesis

Following the production of IPP and DMAPP, a series of enzymatic reactions constructs and modifies the withanolide skeleton. This process involves the formation of a triterpenoid backbone, branching from the general sterol pathway, and a series of tailoring reactions, all under tight genetic control.

Squalene (B77637) Cyclization and Oxidosqualene Cyclases (OSCs)

The journey from isoprenoid precursors to the complex withanolide structure begins with the formation of a 30-carbon intermediate, squalene. Farnesyl diphosphate (B83284) (FPP) synthase first creates FPP from IPP and DMAPP. nih.gov Then, squalene synthase (SQS) catalyzes the head-to-head condensation of two FPP molecules to form squalene. nih.govnih.gov This step is a critical regulatory point, channeling carbon from the general isoprenoid pool towards sterol and triterpenoid synthesis. nih.gov Overexpression of the SQS gene in W. somnifera has been shown to increase the production of withanolides. nih.govresearchgate.net

Next, squalene epoxidase (SQE) converts squalene to 2,3-oxidosqualene (B107256). numberanalytics.comnumberanalytics.com This molecule is a crucial branch-point intermediate. nih.gov The cyclization of 2,3-oxidosqualene is carried out by a class of enzymes called oxidosqualene cyclases (OSCs), which produce the foundational skeletons for various triterpenoids. nih.gov In withanolide biosynthesis, the key OSC is cycloartenol (B190886) synthase (CAS), which catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol, the primary precursor for phytosterols (B1254722) and, subsequently, withanolides in plants. nih.govresearchgate.net

Sterol Δ24-Isomerase (24ISO) and Branching from General Phytosterol Pathway

Withanolides are derived from the universal phytosterol pathway, which biosynthesizes essential membrane components like campesterol (B1663852) and stigmasterol. nih.govnih.gov The biosynthesis is thought to diverge from this central pathway at the level of 24-methylenecholesterol (B1664013). frontiersin.orgbiorxiv.org A key enzymatic step that commits intermediates specifically to the withanolide branch has been identified. pnas.orgpnas.org

This crucial branching is catalyzed by a sterol Δ24-isomerase (24ISO). pnas.orgnih.gov This enzyme, a paralog of DWF1, specifically catalyzes the isomerization of 24-methylenecholesterol into 24-methyldesmosterol. pnas.orgresearchgate.net This reaction, creating the Δ²⁴(²⁵)-double bond common in withanolides, is considered the first committed step in their biosynthesis. pnas.orgpnas.orgresearchgate.net The discovery of 24ISO provides a critical molecular target for understanding and potentially engineering the production of withanolides. pnas.org

Cytochrome P450 Enzymes (e.g., WsCYP71B35)

After the formation of the basic steroidal skeleton, a vast array of structurally diverse withanolides is generated through a series of "tailoring" reactions. These modifications, such as hydroxylations, epoxidations, and lactonizations, are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govnih.govnumberanalytics.com CYP450s are a large and functionally diverse superfamily of enzymes crucial for plant secondary metabolism. nih.govnih.gov

Several CYP450 genes have been identified in W. somnifera that play a role in withanolide biosynthesis. nih.govbiorxiv.org For example, WsCYP71B35 is a CYP450 enzyme whose expression is highest in withanolide-accumulating tissues and is induced by signaling molecules like methyl jasmonate. researchgate.netresearchgate.net Biochemical assays have shown that WsCYP71B35 can catalyze the conversion of existing withanolides, such as withaferin A and withanolide A, into other products, suggesting its role in the later, downstream steps of the pathway. researchgate.netresearchgate.net The functional characterization of specific CYP450s is essential for elucidating the precise steps that lead to the formation of specific withanolide compounds. nih.govdntb.gov.ua

Transcriptional Regulation (e.g., WRKY1)

The entire withanolide biosynthetic pathway is intricately regulated at the genetic level by transcription factors (TFs). numberanalytics.comnih.gov These proteins bind to specific sequences in the promoters of pathway genes, activating or repressing their expression in a coordinated manner. nih.govnih.gov Several families of TFs, including WRKY, MYB, and bHLH, are involved in regulating withanolide metabolism. nih.govresearchgate.net

A notable example is WsWRKY1, a WRKY-family transcription factor from W. somnifera. nih.gov The expression of WsWRKY1 is inducible by defense-related signaling molecules and correlates with the accumulation of withanolides. nih.govx-mol.com Functional studies have demonstrated that WsWRKY1 directly binds to the promoter regions of key pathway genes, including squalene synthase and squalene epoxidase, to activate their transcription. nih.govx-mol.com Silencing WsWRKY1 leads to reduced expression of pathway genes and a corresponding decrease in phytosterol and withanolide levels, while its overexpression enhances their production. nih.gov This highlights the critical role of TFs like WsWRKY1 as master regulators that control the metabolic flux through the withanolide biosynthetic pathway. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for Withanolide Production

The complex structures of withanolides and their often low abundance in their natural plant sources present significant challenges for their large-scale production. nih.govfrontiersin.org Chemical synthesis is frequently commercially unviable due to the stereochemical complexity and the presence of multiple reactive functional groups, which lead to low yields and high costs. nih.gov Consequently, metabolic engineering and synthetic biology have emerged as promising alternative strategies for the sustainable and scalable production of these valuable compounds. nih.govmdpi.com These approaches focus on hijacking and optimizing the biosynthetic pathways of withanolides in microbial hosts or enhancing their production in plant cell cultures. nih.govnih.gov

Recent advancements in genomics, transcriptomics, and metabolomics have begun to unravel the intricate genetic architecture of withanolide biosynthesis in plants like Withania somnifera. nih.gov This has paved the way for identifying and characterizing the key enzymatic and regulatory genes involved in the pathway. frontiersin.org The heterologous expression of these genes in microbial systems, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, offers a contained and optimizable environment for producing specific withanolides. nih.govmdpi.com

One of the primary goals of metabolic engineering in this context is to redirect the host's metabolic flux towards the synthesis of withanolide precursors. nih.gov Withanolides are derived from the isoprenoid pathway, which produces the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Engineering the host to overproduce these precursors is a critical first step. From there, a series of enzymes, including squalene synthase, cycloartenol synthase, and a cascade of cytochrome P450 monooxygenases (CYPs) and dehydrogenases, are required to construct the steroidal backbone and introduce the characteristic functional groups of withanolides. sciencecast.orgbiorxiv.orgmit.edu

A significant breakthrough in this field has been the identification of biosynthetic gene clusters for withanolides in W. somnifera. sciencecast.orgbiorxiv.org These clusters contain the genes for multiple enzymes in the pathway, which are co-located on the chromosome and often co-expressed. The discovery of these clusters provides a blueprint for reconstituting the biosynthetic pathway in a heterologous host. sciencecast.orgbiorxiv.org For instance, researchers have successfully reconstituted parts of the withanolide pathway in yeast and Nicotiana benthamiana by co-expressing multiple genes from these clusters. sciencecast.orgbiorxiv.org These studies have led to the characterization of several key enzymes, including those responsible for the formation of the lactone ring and the modifications on the A-ring of the withanolide scaffold. sciencecast.orgmit.edu

The production of a specific withanolide, such as 2,3-dihydro-3beta-methoxy withaferin A, in a heterologous system would likely require a multi-step engineering process. This would involve:

Establishing a precursor-producing strain: Engineering a microbial host to efficiently produce a key intermediate in the withanolide pathway, such as 24-methylenecholesterol. nih.gov

Introducing the core withanolide biosynthetic enzymes: Expressing the necessary cytochrome P450s and dehydrogenases to convert the precursor into a foundational withanolide, potentially withaferin A.

Incorporating tailoring enzymes: To synthesize 2,3-dihydro-3beta-methoxy withaferin A, two additional enzymatic steps would be necessary: the reduction of the double bond at the 2,3-position and the methylation of the hydroxyl group at the 3-beta position. This would require the identification and introduction of a specific reductase and a methyltransferase capable of performing these transformations.

While the heterologous production of withanolides is still in its early stages, the ongoing discovery of new genes and the development of more sophisticated genetic engineering tools, such as CRISPR-Cas9, are rapidly advancing the field. nih.govnih.gov These technologies will likely enable the production of a wide array of natural and novel withanolides in engineered microbial systems in the near future. mdpi.com

Table of Research Findings in Withanolide Metabolic Engineering:

Research Focus Key Findings Organism(s) Studied Implications for Withanolide Production
Gene Cluster IdentificationDiscovery of two biosynthetic gene clusters in W. somnifera that are involved in withanolide biosynthesis. sciencecast.orgbiorxiv.orgWithania somniferaProvides a genetic blueprint for reconstituting the withanolide pathway in heterologous hosts.
Pathway Reconstitution in YeastStepwise reconstitution of the withanolide biosynthetic pathway in Saccharomyces cerevisiae. sciencecast.orgbiorxiv.orgSaccharomyces cerevisiaeDemonstrates the feasibility of using yeast as a platform for producing withanolide intermediates.
Pathway Reconstitution in N. benthamianaTransient expression of withanolide biosynthetic genes to produce pathway intermediates. sciencecast.orgbiorxiv.orgNicotiana benthamianaOffers a plant-based system for rapid gene characterization and pathway engineering.
Enzyme CharacterizationIdentification of specific cytochrome P450s and a short-chain dehydrogenase responsible for lactone ring formation. sciencecast.orgmit.eduWithania somniferaElucidates key enzymatic steps that can be targeted for optimization.
A-Ring FormationCharacterization of a cytochrome P450 and a sulfotransferase that generate the characteristic A-ring structure of withanolide A. sciencecast.orgWithania somniferaProvides the genetic tools to produce specific classes of withanolides.

Isolation, Derivatization, and Structural Elucidation Methodologies

Extraction and Chromatographic Separation Techniques for Withanolides

The journey to isolating 2,3-dihydro-3β-methoxy withaferin A begins with the extraction of withanolides from plant material, most notably from species of the Solanaceae family like Withania somnifera, Iochroma gesnerioides, and Physalis longifolia. capes.gov.brunige.chnih.gov The initial step typically involves solvent extraction of the dried and powdered plant parts, such as leaves or roots. acs.orgnih.gov

Commonly employed extraction solvents include those of varying polarities to ensure a broad range of compounds are solubilized. Methanol (B129727), ethanol, or mixtures of chloroform (B151607) and methanol are frequently used. acs.orgnih.gov For instance, a common procedure involves refluxing the plant powder with an 80:20 methanol-water mixture, followed by solvent distillation under reduced pressure. nih.gov Successive extraction with solvents of increasing polarity, from n-hexane to ethyl acetate (B1210297) and finally ethanol, is another strategy to fractionate compounds based on their solubility. acs.org

Following extraction, the crude mixture undergoes purification, a process heavily reliant on chromatographic techniques. Column chromatography is a fundamental method used for the large-scale separation of withanolides. acs.orgnih.gov Silica (B1680970) gel is the most common stationary phase, and the separation is achieved by eluting the column with a gradient of solvents, typically starting with non-polar solvents like chloroform and gradually increasing the polarity by adding methanol. nih.gov Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify and pool those containing the compounds of interest. nih.gov

For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net Reverse-phase columns (e.g., C18) are often used with a mobile phase consisting of a mixture of water (often buffered with potassium dihydrogen phosphate (B84403) and acidified with phosphoric acid) and an organic solvent like methanol or acetonitrile. researchgate.netresearchgate.net

Extraction & Separation TechniqueDescriptionPurpose
Solvent Extraction Use of solvents like methanol, ethanol, or chloroform-methanol mixtures to dissolve withanolides from plant material. acs.orgnih.govInitial removal of compounds from the complex plant matrix.
Column Chromatography Separation based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. nih.govGross separation and fractionation of the crude extract.
Thin-Layer Chromatography (TLC) A rapid analytical technique to monitor the separation progress in column chromatography and identify fractions of interest. nih.govMonitoring and qualitative analysis of fractions.
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique used for the final purification and quantification of isolated compounds. researchgate.netFinal purification, isolation, and quantification.

Chemical and Semisynthetic Derivatization Strategies for Withaferin A and Analogues

The structural relationship between withaferin A and 2,3-dihydro-3β-methoxy withaferin A is a key aspect of its scientific interest. While the latter is a naturally occurring compound, it is structurally a derivative of the more abundant withaferin A. nih.govscispace.com The study of such natural analogues and the semi-synthesis of other derivatives are driven by the desire to understand structure-activity relationships (SAR).

2,3-dihydro-3β-methoxy withaferin A is characterized by two key structural differences from withaferin A: the reduction of the C-2 to C-3 double bond and the introduction of a methoxy (B1213986) group at the C-3 position in a beta (β) orientation. While this compound has been isolated as a natural product, methoxylated withanolides have also been identified as potential artifacts that can be formed during extraction procedures, particularly when using methanol as a solvent. unige.ch The acidic conditions sometimes present during extraction can catalyze the addition of methanol across the reactive α,β-unsaturated ketone system in Ring A of withaferin A.

The Michael addition reaction is the chemical basis for this transformation. The C-3 position of withaferin A's A-ring is an electrophilic site, susceptible to nucleophilic attack. This reactivity is a key feature exploited in the synthesis of various derivatives.

The rationale for creating semisynthetic derivatives of withaferin A is to explore how specific structural changes affect biological activity, potentially leading to compounds with improved potency or selectivity. Key reactive sites on the withaferin A molecule that are often targeted for modification include:

The hydroxyl groups at C-4 and C-27.

The α,β-unsaturated ketone in Ring A.

The 5β,6β-epoxide moiety.

One common modification is acetylation . The creation of withaferin A diacetate , through reaction with acetic anhydride, targets the hydroxyl groups and has been used in historical structural elucidation studies. Another modification involves the creation of sulfate (B86663) derivatives. For example, 2,3-dihydrowithaferin A-3β-O-sulphate has been synthesized and has shown significantly increased in-vitro cytotoxicity compared to withaferin A. nih.gov These studies highlight that modifications to the A-ring can dramatically alter the compound's biological profile. The investigation into 2,3-dihydro-3β-methoxy withaferin A follows this logic, where the addition of the methoxy group was found to attenuate the cytotoxic potency observed with withaferin A, demonstrating a clear structure-activity relationship. scispace.com

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

The definitive identification of 2,3-dihydro-3β-methoxy withaferin A, and withanolides in general, relies on a suite of powerful spectroscopic and spectrometric techniques.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the deduction of the molecular formula, which for 2,3-dihydro-3β-methoxy withaferin A is C₂₉H₄₂O₇.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete three-dimensional structure.

¹H NMR (Proton NMR) provides information about the number and chemical environment of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Table of Spectroscopic Data for Withanolide Identification

Technique Information Provided Relevance to 2,3-dihydro-3β-methoxy withaferin A
HRMS Accurate molecular weight and elemental composition. Confirms molecular formula as C₂₉H₄₂O₇.
¹H NMR Chemical shifts, coupling constants, and integration of protons. Identifies signals for the methoxy group protons and the absence of vinylic protons at C-2 and C-3.
¹³C NMR Chemical shifts for all carbon atoms. Confirms the presence of 29 carbons, including the methoxy carbon, and shows upfield shifts for C-2 and C-3 compared to withaferin A, confirming saturation.

Molecular and Cellular Pharmacological Investigations of 2,3 Dihydro 3beta Methoxy Withaferin a

Differential Effects on Cellular Viability and Stress Response Mechanisms

Unlike its parent compound, withaferin A, which is known for its cytotoxic effects on cancer cells, 2,3-dihydro-3beta-methoxy withaferin A (3βmWi-A) exhibits a contrasting profile, particularly in normal, non-cancerous cells. Research indicates that while withaferin A can induce oxidative stress in normal cells, 3βmWi-A is well-tolerated at significantly higher concentrations. nih.gov

Cytoprotective Properties against Oxidative, UV, and Chemical Stresses in Normal Cells

Studies have demonstrated that 3βmWi-A possesses potent cytoprotective capabilities. It actively promotes the survival of normal cells when they are subjected to various stressors. nih.govnih.gov Specifically, it has been shown to protect these cells against damage from oxidative stress, ultraviolet (UV) radiation, and various chemical stresses. nih.govnih.govresearchgate.netresearchgate.net This protective action is a notable divergence from withaferin A, which tends to cause stress in normal cells. nih.gov The ability of 3βmWi-A to shield normal cells from a range of harmful stimuli underscores its potential as a stress-relieving agent at the cellular level. nih.govresearchgate.net

Pro-survival Signaling Pathway Modulation (e.g., pAkt/MAPK pathway activation)

The molecular basis for the cytoprotective effects of 3βmWi-A lies in its ability to modulate specific intracellular signaling pathways. Evidence points to the induction of anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway. nih.govresearchgate.net This activation is a key mechanism by which 3βmWi-A fosters cellular resilience against toxic insults. nih.gov By stimulating these pro-survival cascades, the compound helps maintain cellular homeostasis and viability in the face of external stressors. nih.gov

Table 1: Comparative Effects on Normal Cell Stress Response

Feature 2,3-dihydro-3beta-methoxy Withaferin A (3βmWi-A) Withaferin A (Wi-A)
Effect on Normal Cells Cytoprotective, promotes survival nih.govnih.gov Induces oxidative stress nih.gov
Response to Oxidative Stress Protects normal cells nih.govresearchgate.net Causes oxidative stress nih.gov
Response to UV Radiation Protects normal cells nih.govresearchgate.net Toxic to normal cells nih.gov
Response to Chemical Stress Protects normal cells nih.govresearchgate.net Toxic to normal cells nih.gov
Signaling Pathway Induces pro-survival pAkt/MAPK pathway nih.gov Activates stress pathways longdom.orgnih.gov

Comparative Analysis of Anti-Oncogenic Mechanistic Pathways with Withaferin A

The structural modification of withaferin A to form 3βmWi-A—specifically, the introduction of a β-methoxy group—results in a significant alteration of its anti-cancer activity and molecular interactions. nih.govlongdom.org

Altered Interaction with Molecular Targets (e.g., Mortalin-p53 Axis)

Withaferin A exerts part of its anticancer effects by interfering with the interaction between the chaperone protein mortalin and the tumor suppressor protein p53. nih.gov This disruption allows for the activation of p53, leading to cancer cell growth arrest or apoptosis. longdom.org In contrast, the 3β-methoxy derivation in 3βmWi-A has been shown to possess a weaker docking potential to its molecular targets. longdom.org This methylation critically influences its protein binding efficacy, resulting in an attenuation of its chemotherapeutic potency. nih.gov Bioinformatics and experimental data affirm that this altered interaction capacity leads to a diminished anticancer activity compared to withaferin A. longdom.org

Effects on Cell Migration and Metastasis Signaling: Mechanistic Comparison with Withaferin A (Impact on vimentin (B1176767), hnRNP-K, MMPs, VEGF)

A key difference between the two compounds is observed in their effects on cancer cell metastasis. Withaferin A effectively binds to vimentin and heterogeneous nuclear ribonucleoprotein K (hnRNP-K). nih.govresearchgate.net This binding leads to the downregulation of their effector proteins, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are crucial for cancer cell metastasis. nih.govresearchgate.net However, 3βmWi-A has been found to be ineffective in this regard. nih.govresearchgate.net It does not demonstrate the same high-efficacy binding to vimentin and hnRNP-K and consequently fails to downregulate the associated pro-metastatic proteins. nih.gov

Impact on Cytoskeletal Dynamics and Related Proteins (e.g., Vimentin, N-Cadherin, u-PA)

The process of cancer cell metastasis involves significant remodeling of the cytoskeleton and the activity of proteases that enable invasion. nih.gov Withaferin A has been shown to cause a reduction in key cytoskeleton proteins, including vimentin and N-Cadherin. nih.govresearchgate.net It also reduces the active protease urokinase-type plasminogen activator (u-PA), which is essential for cell migration and invasion. nih.govresearchgate.net Conversely, 3βmWi-A does not cause this reduction in cytoskeletal and protease proteins. nih.govresearchgate.net This lack of activity on vimentin, N-Cadherin, and u-PA means that 3βmWi-A does not inhibit the key steps of cancer cell metastasis as withaferin A does. nih.gov

Table 2: Comparative Analysis of Anti-Oncogenic Mechanisms

Mechanistic Pathway 2,3-dihydro-3beta-methoxy Withaferin A (3βmWi-A) Withaferin A (Wi-A)
Mortalin-p53 Interaction Weaker docking potential, attenuated activity longdom.org Interferes with interaction, activating p53 nih.gov
Binding to Vimentin & hnRNP-K Ineffective nih.govresearchgate.net High efficacy nih.govresearchgate.net
Downregulation of MMPs & VEGF Ineffective nih.gov Effective nih.gov
Reduction of Vimentin & N-Cadherin No reduction observed nih.govresearchgate.net Causes reduction nih.govresearchgate.net
Reduction of active u-PA No reduction observed nih.govresearchgate.net Causes reduction nih.govresearchgate.net

Regulation of Heat Shock Proteins (e.g., Hsp90, Hsp70) and Client Protein Degradation: Differential Effects Due to 2,3-Methoxy Substitution

The substitution of a β-methoxy group at position 3 of the withaferin A (Wi-A) steroidal lactone ring fundamentally alters its interaction with heat shock proteins (HSPs) and the subsequent degradation of their client proteins. Wi-A itself is recognized as an Hsp90 inhibitor. nih.gov It binds directly to Hsp90, inhibiting its chaperone activity through an ATP-independent mechanism, which leads to the degradation of Hsp90 client proteins and contributes to its anticancer effects in pancreatic cancer cells. nih.gov This inhibition of Hsp90 by Wi-A can also disrupt DNA double-strand break repair pathways. nih.gov

In contrast, the derivative 2,3-dihydro-3beta-methoxy withaferin A (3βmWi-A) demonstrates a significantly attenuated interaction with its molecular targets. longdom.org Bioinformatics and molecular docking studies reveal that 3βmWi-A possesses a weaker binding potential to these targets compared to Wi-A. longdom.org This reduced binding efficacy is critical, as the methylation of Wi-A has been shown to influence its protein binding capabilities, resulting in an attenuation of its chemotherapeutic potency. nih.gov For instance, while Wi-A effectively binds to proteins like the intermediate filament vimentin and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), 3βmWi-A is largely ineffective in this regard. nih.govcurehunter.com This differential binding directly impacts downstream cellular processes. Another member of the HSP family, mortalin (a Hsp70 family protein), is involved in carcinogenesis by inactivating the tumor suppressor protein p53. nih.gov Wi-A can interfere with the mortalin-p53 interaction, but the altered structure of its methoxy (B1213986) derivative suggests a different, less potent interaction profile. nih.govlongdom.org

CompoundTarget ProteinEffectConsequence
Withaferin A Hsp90Binds and inhibits chaperone activityDegradation of client proteins, disruption of DNA repair nih.govnih.gov
Withaferin A Mortalin (Hsp70)Interferes with mortalin-p53 complexActivation of p53 function nih.govplos.org
2,3-dihydro-3beta-methoxy withaferin A Molecular Targets (general)Weaker docking potential and binding efficacyAttenuated anticancer activity longdom.org
2,3-dihydro-3beta-methoxy withaferin A hnRNP-K, VimentinIneffective bindingLack of effect on downstream metastasis signaling nih.govcurehunter.com

Modulation of Cell Cycle Progression and Apoptosis Pathways: Mechanistic Dissimilarities

The structural differences between withaferin A and its 2,3-methoxy derivative lead to starkly contrasting effects on cell cycle progression and apoptosis. Withaferin A is known to be a potent inducer of apoptosis and a modulator of the cell cycle in various cancer cell lines. science.govnih.gov It can trigger apoptosis through the activation of tumor suppressor pathways like p53 and by inducing oxidative stress. longdom.org In human colorectal cancer cells, Wi-A induces apoptosis via PARP and caspase-3 cleavage and suppresses anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, in breast cancer cells, Wi-A has been shown to inhibit cell cycle progression from the S to G2 phase by downregulating key proteins like Cyclin D1 and CDK4. nih.gov Other withanolide derivatives, such as Withanolide D, induce apoptosis in leukemia cells by activating the JNK and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov

Conversely, 2,3-dihydro-3beta-methoxy withaferin A lacks the cytotoxic and pro-apoptotic activities characteristic of its parent compound. nih.govresearchgate.net Studies show that 3βmWi-A is not only non-toxic to normal cells, even at high concentrations, but it actively protects them from various stressors. nih.govresearchgate.net This represents a fundamental mechanistic dissimilarity. While Wi-A pushes cancer cells towards apoptosis, 3βmWi-A promotes survival and protects normal cells from stress-induced toxicity. nih.gov The attenuated anticancer activity of 3βmWi-A is linked to its weaker interaction with molecular targets that are critical for inducing apoptosis and cell cycle arrest. longdom.org Withanolide derivatives can trigger apoptosis through both intrinsic and extrinsic pathways, but the 2,3-methoxy substitution in 3βmWi-A appears to abrogate this capability. animal-reproduction.org

FeatureWithaferin A2,3-dihydro-3beta-methoxy withaferin A
Primary Effect on Cells Induces apoptosis and cell cycle arrest in cancer cells longdom.orgscience.govProtects normal cells from stress; lacks cytotoxicity nih.govnih.gov
Apoptosis Induction Activates p53, caspases, and PARP cleavage; suppresses Bcl-2 longdom.orgnih.govDoes not induce apoptosis; promotes survival researchgate.netnih.gov
Cell Cycle Regulation Inhibits progression (e.g., S to G2 arrest) by modulating cyclins/CDKs nih.govDoes not demonstrate significant cell cycle inhibition
Underlying Mechanism Strong interaction with molecular targets, induction of oxidative stress longdom.orgWeaker interaction with targets, induction of pro-survival signaling longdom.orgnih.gov

Influence on Inflammatory and Oxidative Stress Pathways: Mechanistic Insights

The influence of 2,3-dihydro-3beta-methoxy withaferin A on inflammatory and oxidative stress pathways is perhaps where its mechanistic divergence from withaferin A is most pronounced. Withaferin A has been shown to activate oxidative stress pathways in cancer cells as part of its cytotoxic mechanism. nih.govcurehunter.comconfederationcollege.ca However, this can also translate to causing oxidative stress in normal cells. nih.gov In contrast, 2,3-dihydro-3beta-methoxy withaferin A exhibits potent cytoprotective and anti-stress activities. nih.govresearchgate.net

Molecular evidence shows that 3βmWi-A protects normal cells against oxidative, UV radiation, and chemical-induced stress. nih.govnih.gov This protective effect is achieved through the induction of anti-stress and pro-survival signaling, specifically through the activation of the pAkt/MAPK pathway. nih.gov This stands in direct opposition to Wi-A, which can suppress pro-survival pathways like Akt/NF-κB in some contexts. plos.org While withanolide derivatives are generally noted for their anti-inflammatory functions, the specific 2,3-methoxy substitution in 3βmWi-A gears its function towards active stress protection rather than simply inhibiting inflammatory mediators. nih.gov For example, Wi-A has been found to exert an anti-fibrogenic effect in the liver by inhibiting oxidative stress in a SIRT3-dependent manner, highlighting its role in modulating redox balance. scienceopen.com The methoxy derivative, however, appears to focus its action on bolstering cellular defenses against such stress from the outset. nih.govresearchgate.net

PathwayWithaferin A2,3-dihydro-3beta-methoxy withaferin A
Oxidative Stress Induces oxidative stress in cancer cells confederationcollege.ca; can cause oxidative stress in normal cells nih.govProtects normal cells against oxidative stress nih.govresearchgate.net
Inflammation Suppresses inflammation by inhibiting NF-κB and NO production plos.orgPossesses general anti-inflammatory properties common to withanolides nih.gov
Signaling Pathway Can suppress Akt signaling plos.org; modulates SIRT3 scienceopen.comActivates pro-survival pAkt/MAPK pathway nih.gov
Overall Function Modulates redox balance, often via pro-oxidant effects in cancer nih.govscienceopen.comPotent cytoprotective and anti-stress agent nih.govnih.gov

Investigational Preclinical Biological Activities and Mechanistic Insights

In Vitro Cellular Models for Mechanistic Elucidation (e.g., anti-steatosis, anti-oxidative stress in hepatocytes)

In vitro cellular models, particularly using hepatocytes, have been instrumental in elucidating the specific biological activities of withanolides. To investigate anti-steatosis effects, human hepatocyte cell lines such as HepG2 and Huh7 are often used. frontiersin.org In these models, steatosis is induced by treating the cells with free fatty acids like sodium palmitate and oleate, which leads to the accumulation of lipid droplets. frontiersin.org Studies have shown that treatment with withaferin A can inhibit this lipid droplet accumulation in a dose-dependent manner, demonstrating a clear anti-steatosis effect. frontiersin.org

These models are also crucial for studying anti-oxidative stress properties in the context of liver dysfunction. researchgate.net Methoxywithaferin A (an analogue of 3βmWi-A) has been specifically examined for its known anti-stress properties in liver cells. researchgate.net Research indicates that low, non-toxic doses of withanolides can protect hepatocytes from oxidative stress, which is a key factor in lipid-accumulation-related liver problems. researchgate.net The use of these cellular models confirms that withanolides can possess both anti-steatosis and anti-oxidative stress properties, providing a mechanistic basis for their potential therapeutic use in conditions like non-alcoholic fatty liver disease (NAFLD). researchgate.netfrontiersin.org

Animal Models for Pathway and Target Validation Studies

To validate the pathways and targets identified in vitro, researchers have employed various animal models. For studying NAFLD and its progression, a common model involves feeding Swiss albino mice a high-fat, high-sugar "western diet and sugar water" (WDSW). frontiersin.org This diet induces the key hallmarks of steatohepatitis, including macrovesicular steatosis, immune cell infiltration, and hepatocellular ballooning. frontiersin.org In studies using this model, treatment with withaferin A was shown to ameliorate these conditions, reducing fat accumulation in the liver and improving liver anatomy. frontiersin.org

For investigating effects on liver fibrosis, a model using carbon tetrachloride (CCl4) to induce liver injury and fibrosis in mice is utilized. scienceopen.com This model was used to demonstrate that the anti-fibrogenic and antioxidant effects of withaferin A are dependent on the deacetylase SIRT3. scienceopen.com By using both wild-type and SIRT3 knockout mice, researchers confirmed that the protective effects of Wi-A were absent in the mice lacking SIRT3, thus validating it as a key target. scienceopen.com Additionally, to test in vivo anticancer activity, pancreatic cancer xenograft models in nude mice have been used, showing that Wi-A could inhibit tumor growth. nih.gov These animal models are essential for confirming the physiological relevance of the mechanisms observed in cell cultures.

Advanced Analytical Methodologies for Research and Characterization in Complex Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis in Research Contexts

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of withanolides in various biological matrices due to its superior sensitivity and selectivity over other detection methods like UV. mdpi.com This technique is crucial for distinguishing and quantifying structurally similar compounds like 2,3-dihydro-3beta-methoxy withaferin A, which may be present alongside its parent compound, withaferin A, and other related withanolides. researchgate.neturi.edu

For qualitative and quantitative analyses, reversed-phase liquid chromatography is commonly employed, typically with C18 stationary phases. mdpi.com The mass spectrometry component often involves a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.net High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is also utilized for exact mass determination, further confirming the identity of the analytes. researchgate.netnih.gov

Most studies employ positive electrospray ionization (ESI), where withanolides can be detected as protonated molecules [M+H]⁺ or as ammonium (B1175870) adducts [M+NH₄]⁺, the latter being facilitated by the addition of ammonium salts to the mobile phase. mdpi.comfrontiersin.org The choice of precursor and product ions in MS/MS is critical for achieving specificity, especially when dealing with isobaric compounds. For instance, withaferin A, withanolide A, and 12-deoxywithastramonolide (B600304) are isomers with the same monoisotopic mass (470.3), making their chromatographic separation essential for accurate quantification. mdpi.com While specific MS/MS transitions for 2,3-dihydro-3beta-methoxy withaferin A are not widely published, methods developed for similar withanolides provide a strong foundation for its analysis.

ParameterDescriptionCommon Application for Withanolides
Instrumentation LC system coupled with a mass spectrometerUHPLC systems with triple quadrupole (QqQ) or high-resolution mass spectrometers (e.g., Q-TOF). mdpi.comnih.gov
Ionization Mode Method to generate ions from analyte moleculesPositive electrospray ionization (ESI+) is most common. mdpi.com
Precursor Ions The mass-to-charge ratio (m/z) of the ion selected for fragmentationProtonated molecules [M+H]⁺ or ammonium adducts [M+NH₄]⁺. mdpi.comfrontiersin.org
Detection Mode Technique for monitoring specific ion transitionsMultiple Reaction Monitoring (MRM) for targeted quantification. researchgate.net

Ultra-High Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA) and Related Techniques for Withanolide Separation

Ultra-High Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection is a robust and widely accessible technique for the simultaneous analysis and quantification of multiple withanolides in botanical extracts. nih.govacs.org This method is particularly valuable for quality control and standardization of raw materials and finished products. acs.orgresearchgate.net

Method development for withanolide separation via UHPLC-PDA involves optimizing several parameters to achieve adequate resolution. A key parameter is the detection wavelength; studies have found that 227 nm is an optimal wavelength for detecting a broad range of withanolides with high sensitivity. nih.govresearchgate.net The separation is typically performed on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile. nih.gov Programmed gradient elution is often more effective than isocratic elution for resolving the complex mixture of nonpolar and midpolar compounds found in Withania somnifera extracts. researchgate.net

The validation of UHPLC-PDA methods is performed according to guidelines such as those from the International Council for Harmonisation (ICH), ensuring the method is suitable for its intended purpose. nih.govacs.org Validation parameters include linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). researchgate.netacs.org For a range of 11 withanosides and withanolides, including dihydrowithaferin A, a validated UHPLC-PDA method demonstrated excellent linearity (r² > 0.99), precision (RSD < 5.0%), and accuracy. nih.govacs.org

Validation ParameterTypical Performance for Withanolide Analysis (UHPLC-PDA)Reference
Linearity (r²) > 0.99 nih.govacs.org
Limit of Detection (LOD) 0.213–0.362 µg/mL nih.govacs.org
Limit of Quantification (LOQ) 0.646–1.098 µg/mL nih.govacs.org
Precision (RSD) < 5.0% researchgate.netacs.org
Accuracy (Recovery) 84.77–100.11% acs.orgresearchgate.net

Chromatographic Resolution of Isobaric and Isomeric Withanolides in Complex Mixtures

A primary challenge in the analysis of withanolides is the chromatographic separation of isomers (compounds with the same chemical formula but different structures) and isobars (compounds with the same nominal mass). nih.gov For example, withaferin A, withanolide A, and withanone (B1683312) are structural isomers, making their individual quantification impossible by mass spectrometry alone without prior chromatographic resolution. oup.comnih.gov The compound 2,3-dihydro-3beta-methoxy withaferin A is structurally distinct from its parent, withaferin A, but exists within a complex matrix of dozens of similar steroids, necessitating high-resolution separation. nih.govnih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) and UHPLC are the predominant techniques used to tackle this challenge. oup.com Successful separation has been achieved using C18 columns with a mobile phase composed of methanol (B129727) and an ammonium acetate (B1210297) buffer, run in isocratic mode. oup.comnih.gov The development of such methods is crucial for accurately determining the biological activity of individual compounds. For instance, while withaferin A shows potent anti-metastatic properties, its analogue 2,3-dihydro-3beta-methoxy withaferin A is reportedly ineffective, highlighting the need for methods that can clearly distinguish between them. nih.govresearchgate.net

The choice of column chemistry and mobile phase composition is critical. Phenyl-based columns, such as a Phenyl-3 column, have also been used to achieve chromatographic separation of withanolides, demonstrating the importance of exploring different stationary phase selectivities. nih.gov The flow rate, gradient slope, and temperature are also optimized to maximize resolution between closely eluting peaks. nih.govoup.com

Bioanalytical Method Development and Validation for Withanolides in Biological Matrices

The quantification of withanolides like 2,3-dihydro-3beta-methoxy withaferin A in biological matrices such as plasma, serum, or tissue homogenates is fundamental for preclinical pharmacokinetic studies. mdpi.comnih.gov Bioanalytical method development involves creating a procedure that is reliable and reproducible for the intended use. au.dk This process is followed by a rigorous validation to document that the method's performance characteristics are suitable and reliable. au.dknih.gov

The key steps in bioanalytical method development include:

Sample Preparation: This is a critical step to remove interfering components from the complex biological matrix. nih.gov Common techniques for withanolide analysis include protein precipitation (PPT) with solvents like acetonitrile, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.commdpi.comyoutube.com SPE is often preferred for achieving cleaner extracts and higher recovery. mdpi.com

Chromatography and Detection: LC-MS/MS is the standard for bioanalytical quantification due to its high sensitivity and specificity. mdpi.comnih.gov

Method Validation: Validation is performed according to regulatory guidelines (e.g., FDA, EMA) and includes assessment of specificity, selectivity, linearity, range, accuracy, precision, carryover, recovery, and stability. au.dkyoutube.com

For withanolides, validated LC-MS/MS methods have reported lower limits of quantification (LLOQ) in plasma as low as 0.2 ng/mL for withaferin A and 0.25 ng/mL for withanolide A. mdpi.com Accuracy is typically required to be within ±15% of the nominal concentration (±20% at the LLOQ), with precision (%CV) not exceeding 15% (20% at the LLOQ). au.dk Stability testing is also crucial to ensure the analyte does not degrade during sample collection, storage (freeze-thaw cycles, long-term), and processing. youtube.com

Validation ParameterFDA/ICH GuidelineTypical Reported Values for Withanolides
Accuracy Mean value within ±15% of nominal (±20% at LLOQ)88.65% - 110.66% nih.gov
Precision (%CV) ≤15% (≤20% at LLOQ)0.55% - 10.12% nih.gov
LLOQ Lowest standard on the calibration curve~0.2 - 3 ng/mL in plasma mdpi.com
Linearity (r²) Correlation coefficient ≥ 0.99> 0.99 mdpi.cominternationaljournalcorner.com

Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies: Mechanistic Aspects of Compound Disposition

Validated bioanalytical methods are applied in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of withanolides, which collectively describe the disposition of a compound. mdpi.comnih.gov These pharmacokinetic (PK) studies are essential for interpreting preclinical efficacy and toxicity data and for predicting human pharmacokinetics. nih.gov

Studies in rodents have used these methods to determine key PK parameters for various withanolides, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability. mdpi.commdpi.com For example, after oral administration of a Withania somnifera extract to rats, withaferin A was rapidly absorbed with a Tmax of 0.25 hours. mdpi.com In another study using an in situ single-pass intestinal perfusion model in rats, withanolide A and withanone were found to be high-permeability compounds. oup.comnih.gov

The disposition of withanolides can be complex. An in vitro study identified seven major metabolites of withaferin A in rat and human liver microsomes, formed through processes like hydroxylation and hydrogenation. mdpi.comnih.gov The compound 2,3-dihydro-3beta-methoxy withaferin A is itself a natural analogue and potential metabolite of withaferin A. researchgate.netnih.gov Understanding the metabolic fate is crucial, as metabolites may have different biological activities than the parent compound. For instance, 2,3-dihydro-3beta-methoxy withaferin A was found to lack the cytotoxic and anti-metastatic effects of withaferin A, but instead showed cytoprotective properties in normal cells. nih.govnih.gov This underscores the importance of analytical methods that can separately quantify both the parent drug and its key metabolites to build accurate pharmacokinetic/pharmacodynamic (PK/PD) models. nih.gov

Concluding Perspectives and Future Research Trajectories

Elucidating Remaining Gaps in Biosynthetic Pathways and Regulation

The biosynthesis of withanolides is a complex process originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the isoprenoid precursors for sterol synthesis. frontiersin.orgnumberanalytics.com While significant strides have been made in identifying the upstream genes and enzymes, such as squalene (B77637) synthase and cycloartenol (B190886) synthase, the complete genetic and enzymatic architecture of the withanolide biosynthetic pathway remains only partially understood. nih.govnih.gov The pathway is considered to be in a putative stage at the molecular level, presenting a fundamental research gap. frontiersin.org

Key enzymes, including several cytochrome P450s (such as CYP87G1, CYP749B2, CYP88C7, and CYP88C10) and a sulfotransferase, have been identified as crucial for forming the characteristic A-ring and lactone structures of withanolides. mit.edubiorxiv.org However, the specific enzymes responsible for the final tailoring steps that produce the vast diversity of withanolides, including the reduction of the C2-C3 double bond and the subsequent methoxylation at the C3 position to form 2,3-dihydro-3beta-methoxy withaferin A, are yet to be discovered. Identifying the specific reductase and methyltransferase involved in these final modifications is a critical next step.

Furthermore, the regulation of withanolide biosynthesis is known to be intricate, involving transcriptional, post-transcriptional, and environmental factors. numberanalytics.comnumberanalytics.com While transcription factors that regulate the expression of pathway genes have been implicated, the specific regulatory networks that control the flux towards particular derivatives like 2,3-dihydro-3beta-methoxy withaferin A are unknown. Future research must focus on identifying these specific tailoring enzymes and unraveling the regulatory mechanisms that govern their expression and activity. This knowledge is essential for developing biotechnological approaches to produce this specific compound in significant quantities. nih.gov

Advanced Structural Modification and Rational Design for Targeted Biological Activity

The distinct biological profile of 2,3-dihydro-3beta-methoxy withaferin A highlights the profound impact of subtle structural changes on the function of withanolides. nih.gov The substitution of a β-methoxy group at the C3 position and the saturation of the A-ring dramatically shifts the compound's activity from cytotoxic to cytoprotective. nih.govlongdom.org This structure-activity relationship (SAR) provides a valuable foundation for the rational design of new withanolide analogs with targeted biological activities.

Future research should systematically explore further modifications of the 2,3-dihydro-3beta-methoxy withaferin A scaffold. The diverse nature of naturally occurring withanolides offers a blueprint for designing new analogs with potentially enhanced potency, better bioavailability, and reduced toxicity. nih.gov Rational modifications could provide safer and more target-specific compounds for various diseases. nih.gov For instance, investigating the effects of altering functional groups on other parts of the steroid backbone or the side-chain lactone could lead to the development of novel compounds with enhanced cytoprotective or other specific therapeutic properties. The goal is to leverage the core structure of 2,3-dihydro-3beta-methoxy withaferin A to create a new generation of withanolides designed for specific therapeutic applications, moving beyond the broad cytotoxicity often associated with this class of molecules. nih.gov

Integration of Computational Biology and Bioinformatics in Mechanistic Research

Computational biology and bioinformatics are indispensable tools for accelerating research into the mechanisms of action of complex natural products like 2,3-dihydro-3beta-methoxy withaferin A. nih.gov Molecular docking studies have already been employed to compare the binding efficacy of withaferin A and its derivatives to various cellular targets. longdom.orgnih.gov These studies have revealed that 2,3-dihydro-3beta-methoxy withaferin A has a weaker binding potential to targets associated with cytotoxicity, such as mortalin and vimentin (B1176767), which is consistent with its observed lack of anticancer potency. nih.govresearchgate.netcurehunter.com

Future research should expand the use of these computational tools. Integrating transcriptomics, proteomics, and metabolomics data with bioinformatics analysis can help to build comprehensive models of the cellular response to 2,3-dihydro-3beta-methoxy withaferin A. numberanalytics.com For example, analyzing gene expression changes in cells treated with the compound can elucidate the specific pathways it modulates, such as the pro-survival pAkt/MAPK pathway that has been linked to its cytoprotective effects. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of newly designed analogs based on their chemical descriptors. core.ac.ukresearchgate.net These in silico methods can screen virtual libraries of modified compounds, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources. researchgate.net

Development of Novel Research Tools and Methodologies for Withanolide Studies

Advancing the study of specific, often low-abundance, withanolides like 2,3-dihydro-3beta-methoxy withaferin A requires the continuous development of sophisticated research tools and methodologies.

Analytical and Purification Techniques: The development of sensitive and validated analytical methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS), is crucial for the accurate identification and quantification of specific withanolides in complex plant extracts and biological samples. nih.govacs.org Improving purification techniques like high-performance liquid chromatography (HPLC) is also necessary to obtain the pure compound required for detailed biological and structural studies. numberanalytics.com

Biotechnological Production Platforms: Given the challenges in chemical synthesis and the low natural abundance of many withanolides, biotechnological production methods are a key future direction. nih.govnih.gov Establishing and optimizing in vitro systems, such as hairy root cultures, can provide a consistent and renewable source of the compound. nih.govresearchgate.net Moreover, the field of synthetic biology offers powerful tools for enhancing production. nih.gov This includes transferring the identified biosynthetic gene clusters into microbial hosts like yeast or bacteria and using metabolic engineering techniques, such as CRISPR/Cas9, to optimize metabolic pathways and increase the yield of desired products like 2,3-dihydro-3beta-methoxy withaferin A. nih.govbiorxiv.org These engineered systems can serve as platforms for elucidating biosynthetic pathways and producing novel derivatives. nih.gov

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound Name
2,3-dihydro-3beta-methoxy withaferin A
Withaferin A
Withanolide A
Withanone (B1683312)
Squalene
Cycloartenol

Table 2: Key Enzymes in General Withanolide Biosynthesis

EnzymeRole in PathwayReference
Squalene SynthaseConverts farnesyl pyrophosphate to squalene, an early step in sterol synthesis. numberanalytics.comnih.gov
Squalene EpoxidaseConverts squalene into 2,3-oxidosqualene (B107256). numberanalytics.comnumberanalytics.com
Cycloartenol SynthaseCyclizes 2,3-oxidosqualene to form cycloartenol, a key plant sterol. nih.govnih.gov
Cytochrome P450s (CYPs)A large family of enzymes involved in oxidation and hydroxylation, creating structural diversity in the withanolide backbone. numberanalytics.commit.edu
Sulfotransferase (SULF1)A core pathway enzyme involved in generating the characteristic A-ring structure. mit.edubiorxiv.org
GlycosyltransferasesCatalyze the addition of sugar moieties, which can enhance solubility and stability. numberanalytics.complos.org
MethyltransferasesPotentially involved in adding methyl groups, such as in the formation of methoxy (B1213986) derivatives. plos.org

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the cytoprotective mechanisms of 2,3-dihydro-3β-methoxy withaferin A (3βmWi-A) in normal cells?

  • Methodology: Utilize cell-based assays (e.g., viability assays under oxidative, UV, or chemical stress), biochemical profiling (e.g., ROS detection), and molecular pathway analysis (e.g., Western blotting for pAkt, MAPK activation). Imaging techniques (e.g., fluorescence microscopy) can track stress markers like mitochondrial membrane potential. Compare 3βmWi-A with its parent compound, withaferin A (Wi-A), to contrast cytoprotective vs. cytotoxic effects .

Q. How does the 3β-methoxy modification in 2,3-dihydro-withaferin A influence its bioactivity compared to unmodified withaferin A?

  • Methodology: Conduct structure-activity relationship (SAR) studies using analogs. Assess cytotoxicity in cancer vs. normal cell lines (e.g., IC50 comparisons) and measure stress-response markers (e.g., HSP70, SOD). Molecular docking can predict interactions with targets like Akt or MAPK. Evidence shows 3βmWi-A lacks Wi-A’s pro-apoptotic thiol oxidation but activates survival pathways in normal cells .

Q. What in vitro models are suitable for studying the stress-protective effects of 3βmWi-A?

  • Methodology: Use primary human fibroblasts or non-transformed cell lines exposed to stressors (e.g., H2O2, UV radiation, chemotherapeutic agents). Quantify cytoprotection via ATP assays, colony formation, and apoptosis markers (e.g., PARP cleavage). Include controls with Wi-A to highlight differential effects .

Advanced Research Questions

Q. How can contradictory findings on 3βmWi-A’s anti-metastatic potential be reconciled?

  • Methodology: Combine bioinformatics (e.g., metastasis-related gene networks) with functional assays (e.g., invasion/migration assays in cancer cells). Note that 3βmWi-A lacks anti-metastatic potency despite structural similarity to Wi-A, as shown by its inability to inhibit MMPs or EMT markers. Validate using transcriptomics (e.g., RNA-seq of hnRNP-K targets) .

Q. What strategies optimize experimental design for evaluating 3βmWi-A’s synergies with chemotherapeutic agents?

  • Methodology: Use combinatorial index (CI) calculations in dose-matrix assays. Test sequential vs. co-treatment regimens in co-culture models (cancer + normal cells). Focus on 3βmWi-A’s role in reducing off-target toxicity while maintaining chemotherapeutic efficacy. Reference studies combining Wi-A with carboplatin/paclitaxel for methodology .

Q. How do researchers validate the specificity of 3βmWi-A’s cytoprotective signaling pathways?

  • Methodology: Employ siRNA knockdown or CRISPR-Cas9 to silence pAkt/MAPK components. Use inhibitors (e.g., LY294002 for Akt) to block pathway activation. Compare stress tolerance in knockout vs. wild-type cells. Proteomic profiling can identify off-target effects .

Q. What analytical techniques ensure the purity and structural integrity of 3βmWi-A in experimental studies?

  • Methodology: High-purity synthesis (>98% by HPLC) and characterization via NMR (e.g., δ 3.3 ppm for methoxy group), MS (m/z ~489 [M+H]+), and FTIR. Cross-validate with CAS registry data (73365-94-3) to avoid analog misidentification .

Data Contradiction Analysis

Q. Why does 3βmWi-A exhibit cytoprotection in normal cells but lack anti-cancer activity in certain models?

  • Analysis: The 3β-methoxy group may sterically hinder interactions with pro-apoptotic targets (e.g., thiol-containing proteins) critical in cancer cells. Prioritize comparative phosphoproteomics to map divergent signaling outcomes in normal vs. malignant cells .

Q. How do environmental factors (e.g., in vitro vs. greenhouse conditions) impact the biosynthesis of 3βmWi-A in Withania somnifera?

  • Analysis: Metabolomic profiling (LC-MS/MS) of plant extracts shows higher withanolide yields in greenhouse-grown plants. Optimize elicitors (e.g., jasmonates) in cell cultures to enhance 3βmWi-A production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-3beta-methoxy withaferin A
Reactant of Route 2
2,3-dihydro-3beta-methoxy withaferin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.